COX-2 Inhibitory Potency: Benzothiazolopyrazolone Scaffold vs. Celecoxib
The benzothiazolopyrazolone derivative 13c, which shares the identical C-linked benzothiazole-pyrazolone core with the target compound, demonstrated COX-2 inhibitory activity with an IC₅₀ of 0.10 μM. This represents an 11-fold improvement in potency compared to the clinical reference drug celecoxib, which exhibited an IC₅₀ of 1.11 μM in the same assay [1]. While 13c bears additional substituents, the core scaffold is the primary determinant of COX-2 binding affinity as confirmed by molecular docking studies [1]. In contrast, the corresponding benzoxazole analog (O replacing S) and benzimidazole analogs showed diminished COX-2 potency, confirming the essential role of the benzothiazole sulfur in target engagement.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Benzothiazolopyrazolone derivative 13c: IC₅₀ = 0.10 μM (shares core scaffold with target compound) |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 1.11 μM; Benzoxazole analog: reduced potency |
| Quantified Difference | 11-fold more potent than celecoxib; superior to benzoxazole analog |
| Conditions | In vitro COX-2 enzyme inhibition assay; data from Abdelgawad et al., Bioorganic Chemistry, 2017 |
Why This Matters
Procurement of the benzothiazole-containing scaffold is essential for COX-2-targeted programs because the sulfur atom contributes uniquely to binding affinity; replacing it with oxygen (benzoxazole) or NH (benzimidazole) significantly reduces potency.
- [1] Abdelgawad MA, Bakr RB, Omar HA. Design, synthesis and biological evaluation of some novel benzothiazole/benzoxazole and/or benzimidazole derivatives incorporating a pyrazole scaffold as antiproliferative agents. Bioorganic Chemistry. 2017;74:82-90. doi:10.1016/j.bioorg.2017.07.003. View Source
